molecular formula C10H12N4O3 B13328264 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid

1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13328264
M. Wt: 236.23 g/mol
InChI Key: FGDVHSQCJPSYHY-UHFFFAOYSA-N
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Description

1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that features both an oxadiazole and an imidazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the imidazole moiety. The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts. The imidazole ring is then introduced through a series of reactions involving the appropriate imidazole precursors and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in the study of biological systems, potentially as a probe or ligand in biochemical assays.

    Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol: This compound features the oxadiazole ring but lacks the imidazole moiety, making it structurally similar but functionally distinct.

    1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate: Another related compound with a similar core structure but different functional groups.

Uniqueness

1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the oxadiazole and imidazole rings, which can impart distinct chemical and biological properties. This dual-ring structure may enhance its reactivity, binding affinity, and overall versatility in various applications.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C10H12N4O3/c1-6(2)9-12-8(17-13-9)4-14-3-7(10(15)16)11-5-14/h3,5-6H,4H2,1-2H3,(H,15,16)

InChI Key

FGDVHSQCJPSYHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2C=C(N=C2)C(=O)O

Origin of Product

United States

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